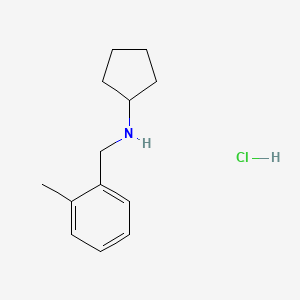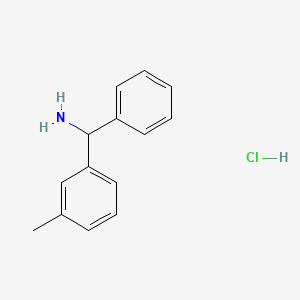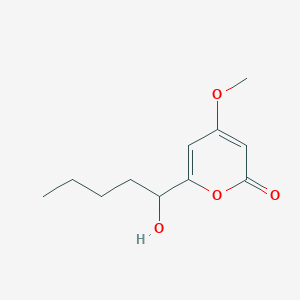
Benzeneacetic acid, 3-(methoxycarbonyl)-, methyl ester
説明
Benzeneacetic acid, 3-(methoxycarbonyl)-, methyl ester is a chemical compound with the formula C10H12O3 . It has a molecular weight of 180.2005 . The IUPAC Standard InChI is InChI=1S/C10H12O3/c1-12-9-5-3-4-8(6-9)7-10(11)13-2/h3-6H,7H2,1-2H3 .
Physical and Chemical Properties Analysis
This compound has a molecular weight of 180.2005 . More detailed physical and chemical properties could not be found in the web search results.科学的研究の応用
Alkoxycarbonylation of Unsaturated Phytogenic Substrates
Alkoxycarbonylation of unsaturated phytogenic substrates using palladium catalysts is a notable application, aiming to solve problems in the chemical industry such as resource saving, waste minimization, and improving environmental and economic efficiency. High yields and selectivities to linear structured products are achieved under mild conditions, primarily using homogeneous palladium-diphosphine catalysts. This method opens up opportunities for new industrial processes aimed at obtaining advanced chemical products, especially polymers (Sevostyanova & Batashev, 2023).
Environmental Fate and Behavior of Parabens
The environmental fate and behavior of parabens, which are esters of para-hydroxybenzoic acid, have been extensively reviewed. Despite treatments that eliminate them well from wastewater, parabens are ubiquitous in surface water and sediments due to the continuous introduction into the environment from paraben-based product consumption. The presence of methylparaben and propylparaben in various environments reflects their common use in consumer products. The study calls for further investigations into the toxicity of chlorinated by-products of parabens, which are more stable and persistent than their parent compounds (Haman et al., 2015).
Methanolysis of Fats and Oils
A review of literature on the development of rapid procedures for the methanolysis of fats and oils for the preparation of fatty acid methyl esters is noteworthy. A rapid and reliable procedure, utilizing the best features of literature methods, was developed to give excellent quantitative results. This method is faster and simpler than existing international procedures, indicating significant potential for industrial application in the analysis of fatty acid methyl esters (Bannon et al., 1982).
Biotechnological Routes Based on Lactic Acid
The production of lactic acid from biomass and its use in the synthesis of biodegradable polymers and as a feedstock for green chemistry showcases another application. Lactic acid can be transformed into valuable chemicals such as pyruvic acid, acrylic acid, 1,2-propanediol, and lactate ester via chemical and biotechnological routes. This review emphasizes the potential of biotechnological processes for the production of lactic acid derivatives to replace chemical routes in the future due to their "greener" properties (Gao, Ma, & Xu, 2011).
Xylan Derivatives and Their Application Potential
The chemical modification of xylan into biopolymer ethers and esters with specific properties offers a promising path for new applications. This mini-review discusses the synthesis of novel xylan esters under various conditions and their potential use in drug delivery and as paper strength additives, flocculation aids, and antimicrobial agents. The advanced analytical techniques used in these studies highlight the significant application potential of xylan derivatives in various fields (Petzold-Welcke et al., 2014).
特性
IUPAC Name |
methyl 3-(2-methoxy-2-oxoethyl)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-14-10(12)7-8-4-3-5-9(6-8)11(13)15-2/h3-6H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYJVSCYQGXVUKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=CC=C1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B3143467.png)







![3,4-dihydro-2H-pyrano[2,3-c]pyridin-6-ylmethanol](/img/structure/B3143532.png)
![2-[(4-Methylbenzyl)oxy]benzoic acid](/img/structure/B3143545.png)
![6-Bromo-5-nitrobenzo[de]isochromene-1,3-dione](/img/structure/B3143547.png)


